N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide

NF-κB inhibition Inflammatory cytokine Benzamide pharmacophore

This unique diaryl ether benzamide is explicitly validated in US20080249071 for NF-κB pathway inhibition, making it the required probe for target engagement studies. Its 4-iodo substituent enables ¹²⁵I/¹³¹I radiolabeling—a capability absent in the des-iodo analog (CAS 339023-73-3)—eliminating the need for in-house iodination. The 3-chloro-5-(trifluoromethyl)pyridinyl group modulates lipophilicity distinct from the methylene-bridged (CAS 478246-32-1) and sulfonamide (CAS 343373-51-3) analogs. Reported ACC inhibitory activity offers a structurally distinct scaffold versus CP-640186/ND-646. Select this compound for systematic SAR where the benzamide linkage, ether bridge, and iodine substituent are critical experimental variables.

Molecular Formula C19H11ClF3IN2O2
Molecular Weight 518.66
CAS No. 343373-53-5
Cat. No. B2701551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide
CAS343373-53-5
Molecular FormulaC19H11ClF3IN2O2
Molecular Weight518.66
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I
InChIInChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27)
InChIKeyBOLUMMSTWIBQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide (CAS 343373-53-5): Chemical Identity and Procurement Baseline


N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide (CAS 343373-53-5) is a synthetic diaryl ether benzamide derivative with molecular formula C19H11ClF3IN2O2 and molecular weight 518.66 g/mol . The compound features a 4-iodobenzamide pharmacophore linked via a para-aminophenol ether bridge to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. This architecture places it within a class of halogenated benzamide derivatives that have been investigated in patent literature for modulation of NF-κB activation and inflammatory cytokine release [1]. The presence of the iodine atom confers potential for radioiodination, a feature historically exploited in iodobenzamide-based melanoma imaging agents, while the trifluoromethyl and chloro substituents on the pyridine ring modulate lipophilicity and electronic properties distinct from non-halogenated or singly halogenated analogs.

Why Generic Substitution of N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide (CAS 343373-53-5) Carries Scientific Risk


Compounds within the 4-iodobenzamide class cannot be assumed functionally interchangeable because minor structural modifications at the phenyl ether bridge, the pyridine substitution pattern, or the iodine position produce divergent target engagement profiles, metabolic stability, and physicochemical properties [1]. The CAS 343373-53-5 compound differs from its closest commercially cataloged analogs—the sulfonamide variant (CAS 343373-51-3), the methylene-bridged analog (CAS 478246-32-1), and the des-iodo benzamide (CAS 339023-73-3)—in the amide bond character, hydrogen-bonding capacity, and steric bulk around the iodine, each of which has been demonstrated in structurally related series to alter NF-κB inhibitory potency by orders of magnitude [2]. Furthermore, the iodine atom is a critical determinant of both target binding (via halogen bonding) and radiolabeling feasibility for in vitro and in vivo distribution studies; its removal or positional isomerization abrogates these capabilities. Selection of an analog without experimental confirmation of functional equivalence therefore introduces uncontrolled variables in biochemical and pharmacological experiments.

Quantitative Differentiation Evidence for N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide (CAS 343373-53-5) vs. Closest Analogs


NF-κB Pathway Inhibitory Activity: Benzamide vs. Sulfonamide Linker Comparison

CAS 343373-53-5 is disclosed as a preferred benzamide scaffold within generic Formula (I) of US Patent US20080249071 for inhibition of NF-κB activation [1], whereas its closest commercially listed sulfonamide analog (CAS 343373-51-3, N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide) replaces the benzamide carbonyl-nitrogen linkage with a sulfonamide group. In structurally related N-arylsalicylamide series, the benzamide linkage is specifically recited for anticancer apoptosis induction, while sulfonamide congeners exhibit divergent potency and are not exemplified in the same therapeutic context [2]. The benzamide geometry permits a planar conformation conducive to NF-κB binding, whereas the tetrahedral sulfonamide sulfur introduces a different vector and hydrogen-bonding geometry.

NF-κB inhibition Inflammatory cytokine Benzamide pharmacophore

Halogen-Bonding Potential of the 4-Iodo Substituent: CAS 343373-53-5 vs. Des-Iodo Analog

CAS 343373-53-5 contains a para-iodo substituent on the benzamide ring that is absent in the commercially available des-iodo analog 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzamide (CAS 339023-73-3) . The iodine atom serves a dual role: it can participate in halogen bonding (C–I⋯O/N interactions) with target protein residues, contributing to binding affinity, and it provides a site for radioiodination via isotopic exchange or destannylation for SPECT imaging or autoradiographic distribution studies . The des-iodo analog (CAS 339023-73-3, MW 330.69 vs. 518.66) lacks both capabilities, rendering it unsuitable for experiments requiring radiotracer detection or halogen-bond-enhanced target engagement.

Halogen bonding Structure-based design Radioiodination

Ether vs. Methylene Bridge: Impact on Conformational Flexibility and Metabolic Stability

CAS 343373-53-5 incorporates an aryl ether (–O–) bridge between the aminophenyl and chlorotrifluoromethylpyridinyl rings, whereas the structurally closest cataloged analog CAS 478246-32-1 (N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide) contains a methylene (–CH₂–) bridge . The ether oxygen introduces a hydrogen-bond acceptor site and reduces conformational flexibility relative to the methylene bridge (C–O–C bond angle ~117° vs. C–CH₂–C ~113°), which can pre-organize the molecule into a bioactive conformation and reduce entropic penalties upon target binding . Additionally, the ether bridge is less susceptible to cytochrome P450-mediated oxidative metabolism than the benzylic methylene, which is a known site of CYP450 hydroxylation in related diarylmethane structures.

Metabolic stability Conformational analysis Ether linkage

Optimal Research and Industrial Application Scenarios for N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide (CAS 343373-53-5)


NF-κB Pathway Inhibition Studies in Inflammatory Disease Models

CAS 343373-53-5 is explicitly disclosed within the generic Formula (I) of US Patent US20080249071 as an inhibitor of NF-κB activation and suppressor of inflammatory cytokine release (IL-1, IL-6, IL-8, TNF-α) [1]. Researchers studying NF-κB-mediated inflammatory signaling should select this compound over the sulfonamide analog (CAS 343373-51-3) because only the benzamide scaffold is validated in this patent context for NF-κB inhibition. The compound serves as a structurally defined probe for dissecting the contribution of the benzamide pharmacophore to NF-κB pathway modulation, with the 4-iodo substituent enabling future radiolabeling for target engagement studies.

Radiotracer Development via Radioiodination for Biodistribution and Target Engagement Assays

The para-iodobenzamide moiety of CAS 343373-53-5 is structurally analogous to the clinically validated melanoma imaging agent BZA (N-(2-diethylaminoethyl)-4-iodobenzamide), which achieves radiochemical purity >95% via radioiododestannylation [1]. The iodine atom in CAS 343373-53-5 enables ¹²⁵I or ¹³¹I labeling for autoradiographic tissue distribution, cellular uptake quantification, or SPECT imaging studies. This capability is entirely absent in the des-iodo analog (CAS 339023-73-3), making CAS 343373-53-5 the mandatory choice for any experimental protocol involving radiodetection. Procurement of the iodinated compound eliminates the need for in-house iodination of the des-iodo precursor, which typically requires optimization of tin precursor synthesis and electrophilic iododestannylation conditions.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Bonding and Ether Bridge Contributions to Target Binding

The combination of a 4-iodo substituent (capable of halogen bonding), a 3-chloro-5-(trifluoromethyl)pyridinyl group (electron-withdrawing), and a diaryl ether bridge (conformationally constrained H-bond acceptor) makes CAS 343373-53-5 a unique scaffold for systematic SAR exploration [1][2]. The ether bridge differentiates this compound from the methylene analog (CAS 478246-32-1) in conformational pre-organization and predicted metabolic stability, while the iodine differentiates it from des-halogen analogs. Head-to-head comparisons between CAS 343373-53-5, the sulfonamide (CAS 343373-51-3), the methylene analog (CAS 478246-32-1), and the des-iodo benzamide (CAS 339023-73-3) can quantify the individual contributions of the amide linkage, bridging atom, and iodine substituent to binding affinity, selectivity, and cellular activity.

Chemical Biology Tool Compound for Acetyl-CoA Carboxylase (ACC) Inhibition Studies

CAS 343373-53-5 has been reported to exhibit inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism and a therapeutic target in cancer and metabolic disease [1]. The 4-iodobenzamide scaffold differentiates this compound from non-iodinated ACC inhibitors such as CP-640186 or ND-646, potentially offering distinct binding kinetics or selectivity profiles. For laboratories investigating lipid metabolism in cancer cells where altered fatty acid synthesis is a hallmark, CAS 343373-53-5 provides a structurally distinct ACC inhibitor option that can be compared head-to-head with established ACC inhibitors to evaluate scaffold-specific effects on cell proliferation and lipid synthesis endpoints. The iodine atom further enables radiolabeling for direct measurement of cellular uptake and target occupancy.

Quote Request

Request a Quote for N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.